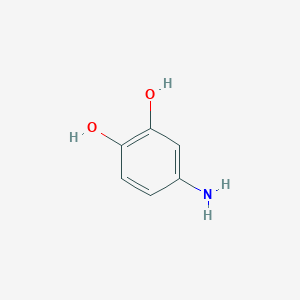

4-aminobenzene-1,2-diol

説明

Structure

3D Structure

特性

IUPAC Name |

4-aminobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHUXRBROABJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156569 | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-04-6 | |

| Record name | 4-Aminocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Past: A Technical Guide to the Historical Discovery of 4-aminobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery of 4-aminobenzene-1,2-diol, a molecule of significant interest in various scientific domains. While its modern applications are continually expanding, understanding its origins provides valuable context for contemporary research. This document outlines the initial synthesis, key experimental procedures, and the scientific landscape surrounding its emergence.

From Nitration to Reduction: The Genesis of 4-aminobenzene-1,2-diol

The discovery of 4-aminobenzene-1,2-diol, also known as 4-aminocatechol or 4-amino-1,2-dihydroxybenzene, is intrinsically linked to the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. The primary route to its synthesis, established through early research, involves a two-step process: the nitration of catechol (benzene-1,2-diol) followed by the reduction of the resulting nitro compound.

While the exact first synthesis is not definitively attributed to a single publication in readily available modern databases, a comprehensive review of historical chemical literature, particularly through resources like Beilstein's Handbuch der Organischen Chemie, points to its preparation as a logical extension of the well-established chemistry of aminophenols. The synthesis of related compounds, such as the acetylation of p-aminophenol, was reported as early as 1878 in the Berichte der deutschen chemischen Gesellschaft. This indicates that the fundamental reactions required for the synthesis of 4-aminobenzene-1,2-diol were known and practiced during this era.

The logical synthetic pathway, and the one most likely employed in its initial preparation, is the reduction of 4-nitrocatechol.

Logical Synthesis Pathway

The historical synthesis of 4-aminobenzene-1,2-diol can be depicted as a straightforward two-step process starting from catechol.

Caption: Logical two-step synthesis of 4-aminobenzene-1,2-diol from catechol.

Key Experimental Protocols: A Historical Perspective

The following experimental protocols are reconstructed based on common laboratory practices of the late 19th and early 20th centuries for the nitration of phenols and the reduction of nitroarenes. These methods would have been instrumental in the initial isolation and characterization of 4-aminobenzene-1,2-diol.

Step 1: Synthesis of 4-Nitrocatechol

The nitration of catechol presents a challenge due to the activating nature of the hydroxyl groups, which can lead to over-nitration and oxidation. Early methodologies would have employed careful control of reaction conditions.

Experimental Workflow: Nitration of Catechol

Caption: A plausible historical workflow for the synthesis of 4-nitrocatechol.

Step 2: Reduction of 4-Nitrocatechol to 4-aminobenzene-1,2-diol

The reduction of the nitro group to an amine was a well-established transformation in early organic chemistry. A common and effective method involved the use of a metal in an acidic medium.

Experimental Workflow: Reduction of 4-Nitrocatechol

Caption: A likely historical workflow for the reduction of 4-nitrocatechol.

Quantitative Data from Early and Modern Sources

The following table summarizes key quantitative data for 4-aminobenzene-1,2-diol and its precursor, 4-nitrocatechol, compiled from various sources. It is important to note that data from early literature may be less precise than modern measurements.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitrocatechol | C₆H₅NO₄ | 155.11 | 174-176 | Yellowish crystals |

| 4-aminobenzene-1,2-diol | C₆H₇NO₂ | 125.13 | ~184 (decomposes) | Off-white to brownish powder |

Conclusion

The historical discovery of 4-aminobenzene-1,2-diol was not a singular event but rather a logical progression based on the established principles of aromatic chemistry in the late 19th and early 20th centuries. The synthesis, primarily achieved through the reduction of 4-nitrocatechol, utilized robust and well-understood reactions of the time. While modern methods offer improved yields and purity, the foundational chemistry laid by early researchers paved the way for the contemporary applications of this versatile molecule in fields ranging from medicinal chemistry to materials science. This guide provides a window into the pioneering work that first brought 4-aminobenzene-1,2-diol to the forefront of chemical science.

An In-depth Technical Guide to the Early Synthesis Methods of Aminobenzene Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for aminobenzene diols, compounds of significant historical and ongoing importance in the development of pharmaceuticals, dyes, and photographic materials. The focus is on foundational techniques, primarily the reduction of nitroaromatics, that were pivotal in the late 19th and early 20th centuries. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways using logical diagrams.

Introduction

Aminobenzene diols, including aminophenols, aminocatechols, aminoresorcinols, and aminohydroquinones, are aromatic compounds containing one amino group and two hydroxyl groups attached to a benzene (B151609) ring. Their synthesis was a focal point of early organic chemistry, driven by the burgeoning dye industry and the discovery of their utility as photographic developers.[1][2][3] The primary routes to these compounds historically involved the introduction of a nitro group onto a phenol (B47542) or dihydroxybenzene precursor, followed by reduction of the nitro group to an amine. The choice of reducing agent and the nature of the starting material were critical in determining the final product and its purity.

The principal early methods for the reduction of the nitro group include:

-

Béchamp Reduction: The use of iron filings in an acidic medium.[4][5]

-

Sulfide (B99878) Reduction: Employing sodium sulfide or polysulfide, often used for selective reductions.[6][7]

-

Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst, such as palladium or platinum on a carbon support.[8][9]

This guide will delve into the specifics of these methods for producing various aminobenzene diols.

Synthesis of Aminophenols (Monohydroxy Anilines)

While technically aminophenols contain only one hydroxyl group, their synthesis is foundational to understanding the preparation of aminobenzene diols and they were often key intermediates.

Béchamp Reduction of Nitrophenols

The Béchamp reduction, discovered by Antoine Béchamp in 1854, became a cornerstone of industrial aniline (B41778) production.[4] It involves the reduction of an aromatic nitro compound using iron metal in the presence of an acid, typically hydrochloric or acetic acid.[5]

Experimental Protocol: Reduction of 4-Nitroacetophenone (Illustrative Example) [5]

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a glass stopper, and a magnetic stirring bar.

-

Charging the Flask: 70 mL of ethanol (B145695), 3.30 g (20.0 mmol) of 4-nitroacetophenone, and 4.19 g (75.0 mmol) of iron powder are added to the flask.

-

Reaction Initiation: The mixture is heated to 60°C.

-

Acid Addition: 15 mL of concentrated hydrochloric acid is added dropwise over 30 minutes.

-

Reflux: The reaction mixture is heated to reflux for 1 hour until the iron powder has mostly dissolved.

-

Work-up:

-

The reaction mixture is cooled and poured into a 1000 mL flask containing 200 mL of water.

-

The solution is neutralized with a dilute sodium hydroxide (B78521) solution.

-

150 mL of ethyl acetate (B1210297) is added for extraction.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the crude product.

-

-

Purification: The crude product can be recrystallized from hot water.

Catalytic Hydrogenation of Nitrophenols

Catalytic hydrogenation offered a cleaner alternative to metal-acid reductions, avoiding the formation of large amounts of iron sludge.[8][9] This method typically employs a noble metal catalyst, such as platinum or palladium on a carbon support, and hydrogen gas.[8][10]

Experimental Protocol: Hydrogenation of p-Nitrophenol [8]

-

Catalyst Preparation (if not commercial): Supported catalysts can be prepared using standard literature procedures.

-

Reaction Setup: A high-pressure autoclave or a Parr shaker is used.

-

Charging the Reactor: The reactor is charged with p-nitrophenol, a solvent (e.g., ethanol), and the catalyst (e.g., 1-3% Pt/C).

-

Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen to the desired pressure (e.g., up to 100 psi). The reaction is typically run at a slightly elevated temperature (e.g., 40-50°C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Work-up:

-

Upon completion, the reactor is cooled and depressurized.

-

The catalyst is removed by filtration.

-

The solvent is evaporated from the filtrate to yield the p-aminophenol.

-

Synthesis of Aminobenzene Diols (Dihydroxy Anilines)

The synthesis of aminobenzene diols follows similar principles to that of aminophenols, primarily through the nitration of a dihydroxybenzene precursor followed by reduction.

Synthesis of Aminocatechols

Example: Synthesis of 4-Aminocatechol (4-Amino-1,2-dihydroxybenzene) [11][12]

This synthesis proceeds via the nitration of catechol, followed by reduction of the resulting 4-nitrocatechol.

Logical Pathway for 4-Aminocatechol Synthesis

Caption: Synthetic route to 4-aminocatechol.

Experimental Protocol: Synthesis of 4-Aminocatechol from 4-Nitrocatechol [11]

-

Reaction Setup: A 1000 mL flask is used.

-

Charging the Flask: 49.6 g (0.32 mole) of 4-nitro-1,2-benzenediol (4-nitrocatechol), 403 mL of water, and 16 mL of 10 N HCl are added to the flask.

-

Reduction: While stirring, 83.2 g (1.28 mole) of zinc dust is added gradually. The reaction mixture is then refluxed with heating for 8 hours.

-

Work-up:

-

After cooling, the mixture is filtered under vacuum.

-

The filtrate is washed thoroughly with 95% ethanol and decolorized with activated carbon.

-

After another filtration, the ethanol is evaporated until the solution just starts to become turbid.

-

-

Isolation: The solution is cooled in a freezer, and the precipitated 4-amino-1,2-benzenediol is collected by vacuum filtration.

Quantitative Data for 4-Aminocatechol Synthesis [11]

| Step | Starting Material | Reagents | Product | Yield | Melting Point |

| 1 | p-Nitrophenol (69.55 g) | 10 N HCl, KClO₃ | 2-Chloro-4-nitrophenol | 91% | 110-111°C |

| 2 | 2-Chloro-4-nitrophenol (64.44 g) | 4M NaOH | 4-Nitro-1,2-benzenediol | 84% | - |

| 3 | 4-Nitro-1,2-benzenediol (49.6 g) | Zn dust, 10 N HCl | 4-Amino-1,2-benzenediol | 75% | - |

Synthesis of Aminoresorcinols

Example: Synthesis of 4-Aminoresorcinol and 4,6-Diaminoresorcinol (B101129)

The synthesis of aminoresorcinols typically starts with the nitration of resorcinol (B1680541). Depending on the conditions, mono- or dinitroresorcinol can be obtained, which are then reduced.

Logical Pathway for Aminoresorcinol Synthesis

Caption: Synthetic routes to aminoresorcinols.

Experimental Protocol: Synthesis of 4-Nitroresorcinol [13]

-

Reaction Setup: A 500 mL flask is cooled in an ice bath.

-

Reagent Preparation: Sulfuric acid (3.5 mL) is added to 170 mL of water in the flask. 7.2 g (65 mmol) of resorcinol is then added with stirring. After 5 minutes, a solution of 5.4 g (78 mmol) of sodium nitrite (B80452) in water is added slowly.

-

Reaction Conditions: The temperature is maintained at 5-8°C for 30 minutes and then allowed to warm to 20°C for another 30 minutes.

-

Isolation: The reaction is diluted with 200 mL of water. The precipitated 4-nitrosoresorcinol (B147355) is collected by suction filtration, washed with water, and dried. The nitroso compound can then be oxidized to the nitro compound, or directly reduced.

Experimental Protocol: Catalytic Hydrogenation of 1,3-Dibenzyloxy-4,6-dinitrobenzene to 4,6-Diaminoresorcinol Dihydrochloride (B599025) [14]

-

Reaction Setup: A pressure reactor suitable for catalytic hydrogenation.

-

Charging the Reactor: 1,3-Dibenzyloxy-4,6-dinitrobenzene, a noble metal catalyst (e.g., Pd/C), dilute aqueous hydrochloric acid, and an organic solvent immiscible with the acid are added to the reactor.

-

Hydrogenation: The mixture is hydrogenated at a pressure of 1 to 200 bar and a temperature between 0 and 200°C.

-

Work-up: After the reaction, the catalyst is filtered off, and the product, 4,6-diaminoresorcinol dihydrochloride, is isolated from the aqueous phase.

Quantitative Data for Aminoresorcinol Synthesis

| Starting Material | Key Reagents | Product | Yield | Reference |

| Resorcinol | NaNO₂, H₂SO₄ | 4-Nitrosoresorcinol | 75% | [13] |

| 1,3-Dibenzyloxy-4,6-dinitrobenzene | H₂, Pd/C, HCl | 4,6-Diaminoresorcinol dihydrochloride | - | [14] |

Synthesis of Aminohydroquinones

Example: Synthesis of 2,5-Diaminohydroquinone

A common early method for the synthesis of 2,5-diaminohydroquinone starts from p-benzoquinone.

Logical Pathway for 2,5-Diaminohydroquinone Synthesis

References

- 1. timlaytonfineart.com [timlaytonfineart.com]

- 2. Photographic developer - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. academic.oup.com [academic.oup.com]

- 7. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Semantic Scholar [semanticscholar.org]

- 10. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 11. 4-Aminocatechol synthesis - chemicalbook [chemicalbook.com]

- 12. CN102976957A - Method for preparing 4-amino catechol - Google Patents [patents.google.com]

- 13. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 14. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

chemical properties of 4-aminobenzene-1,2-diol

An In-depth Technical Guide to 4-aminobenzene-1,2-diol

Introduction

4-aminobenzene-1,2-diol, also recognized as 4-aminocatechol or 3,4-dihydroxyaniline, is an organic compound with the molecular formula C₆H₇NO₂.[1] This molecule is characterized by a benzene (B151609) ring substituted with an amino group and two adjacent hydroxyl groups, which impart its distinct chemical properties and reactivity.[1] It serves as a versatile building block in organic synthesis and has garnered interest in medicinal chemistry due to its biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of 4-aminobenzene-1,2-diol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-aminobenzene-1,2-diol is a white to off-white crystalline solid.[1][2] It is soluble in water and alcohol.[1][2] The presence of both amino and hydroxyl functional groups allows it to participate in a wide range of chemical reactions.[1][2]

Quantitative Data Summary

The key physico and its common salt forms are summarized in the table below for easy comparison.

| Property | Value | Source |

| IUPAC Name | 4-aminobenzene-1,2-diol | [1] |

| Synonyms | 4-Aminocatechol, 3,4-Dihydroxyaniline, 4-Amino-1,2-benzenediol | [1] |

| CAS Number | 13047-04-6 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Boiling Point | 351.9°C at 760 mmHg | [3] |

| Flash Point | 166.6°C | [3] |

| Density | 1.412 g/cm³ | [3] |

| Solubility | Soluble in water and alcohol.[1][2] Slightly soluble in DMSO and Methanol.[3] | |

| Storage Temperature | Refrigerator, under inert atmosphere | [3][4] |

| Melting Point | >180°C (decomposes) | [5] |

| Hydrobromide Salt CAS | 158627-59-9 | [6] |

| Hydrobromide Mol. Weight | 206.04 g/mol | [6] |

| Hydrochloride Salt CAS | 4956-56-3 | [3][7] |

| Hydrochloride Mol. Weight | 161.58 g/mol | [7] |

Synthesis and Reactivity

The synthesis of 4-aminobenzene-1,2-diol is most commonly achieved through the reduction of 4-nitrocatechol (B145892).[2] The dual functionality of the amino and hydroxyl groups dictates its reactivity, allowing for oxidation reactions to form quinones and typical reactions of aromatic amines.[2]

Experimental Protocols

1. Synthesis via Reduction of 4-Nitrocatechol

A prevalent method for synthesizing 4-aminobenzene-1,2-diol involves the chemical reduction of 4-nitrocatechol.[2]

-

Objective: To reduce the nitro group of 4-nitrocatechol to an amino group.

-

Reagents:

-

Procedure:

-

4-nitrocatechol is refluxed with zinc dust in the presence of aqueous HCl.[2] The zinc metal acts as the reducing agent, transferring electrons to the nitro group.[2]

-

The reaction mixture is monitored for the disappearance of the starting material.

-

Upon completion, the reaction is worked up to remove unreacted zinc and other byproducts.

-

Purification of the crude product is performed to isolate 4-aminobenzene-1,2-diol.[2]

-

-

Note: This method, while effective, may produce byproducts, necessitating careful purification steps.[2] Catalytic hydrogenation is another viable reduction protocol.[2]

Caption: Synthetic route from 4-nitrocatechol.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Due to the polar nature and low volatility of 4-aminobenzene-1,2-diol, direct analysis can be challenging, and derivatization may be required to improve its chromatographic behavior.[2]

-

Objective: To identify and quantify 4-aminobenzene-1,2-diol and potential impurities.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

General Procedure:

-

Sample Preparation: A sample containing 4-aminobenzene-1,2-diol is dissolved in a suitable solvent. Derivatization may be performed at this stage if necessary.

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on boiling point and polarity.

-

Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectra are used to identify the compounds, and the peak areas from the chromatogram are used for quantification.

-

Biological Activity and Signaling Pathways

4-aminobenzene-1,2-diol has demonstrated notable biological activities, positioning it as a compound of interest for pharmaceutical research.

Anti-inflammatory Properties

Research indicates that 4-aminobenzene-1,2-diol functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][7] By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation.[1][7] This mechanism suggests its potential for development as an anti-inflammatory agent.[1]

Caption: Inhibition of the COX-2 enzyme.

Other Biological Activities

-

Matrix Metalloproteinase (MMP) Inhibition: 4-aminobenzene-1,2-diol has been shown to exhibit inhibitory activity against matrix metalloproteinases, enzymes involved in tissue remodeling and disease progression.[2][3]

-

Anticancer Potential: Some studies suggest that it may selectively inhibit the growth of certain cancer cell lines.[2]

-

Staining Agent: In molecular biology, it is used as a reagent for staining applications due to its reactivity with specific biomolecules.[1]

Applications

The unique properties of 4-aminobenzene-1,2-diol lend it to various applications across different industries.

-

Pharmaceuticals: Its anti-inflammatory and enzyme-inhibiting properties make it a valuable candidate for drug development.[1]

-

Chemical Industry: It serves as a building block in the synthesis of more complex molecules, including dyes and pigments.[1]

-

Polymer Chemistry: It can be used as a monomer in polymerization processes.[1]

-

Biological Research: It is utilized as a reagent for staining and detecting biomolecules.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling 4-aminobenzene-1,2-diol and its salts.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] Good industrial hygiene practices, such as washing hands before breaks and after work, should be followed.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[8] In all cases of exposure, seek medical attention if symptoms persist.[8]

-

The hydrochloride salt is classified with hazard statements H302, H312, H315, H319, H332, and H335, indicating it may be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

References

- 1. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 2. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 6. 4-Aminobenzene-1,2-diol hydrobromide | C6H8BrNO2 | CID 42614270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminobenzene-1,2-diol hydrochloride | 4956-56-3 | EAA95656 [biosynth.com]

- 8. fishersci.ch [fishersci.ch]

A Technical Guide to the Physical Characteristics of 4-aminobenzene-1,2-diol Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of 4-aminobenzene-1,2-diol crystals. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. This document compiles essential data on its physicochemical properties, outlines detailed experimental protocols for its characterization, and visualizes key experimental workflows and biological interactions. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a benzenediol compound with the chemical formula C₆H₇NO₂. It presents as a white to off-white crystalline solid.[1] The presence of both amino and hydroxyl functional groups on the benzene (B151609) ring contributes to its distinct chemical and physical properties, making it soluble in water and alcohol.[1]

The following tables summarize the key physicochemical properties of 4-aminobenzene-1,2-diol.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Water and alcohol soluble | [1] |

| Melting Point | 124-125 °C | [1] |

| Boiling Point | 351.9 °C at 760 mmHg | [1] |

| Flash Point | 166.6 °C | [1] |

| Density | 1.412 g/cm³ | [1] |

| Synonym | Source |

| 4-Aminocatechol | [2] |

| 3,4-Dihydroxyaniline | [1] |

| 4-Aminopyrocatechol | [1] |

| 1-Amino-3,4-dihydroxybenzene | [1] |

Experimental Protocols for Crystal Characterization

The comprehensive characterization of 4-aminobenzene-1,2-diol crystals involves a suite of analytical techniques to determine its structure, purity, and thermal properties. Below are detailed methodologies for key experiments.

Recrystallization for Purification

To obtain high-purity crystals suitable for analysis, a recrystallization procedure is recommended.

Methodology:

-

Solvent Selection: Given its solubility in water and alcohols, a suitable solvent system would be an ethanol/water or methanol/water mixture. The ideal solvent should dissolve the compound at elevated temperatures and show low solubility at reduced temperatures.

-

Dissolution: Dissolve the crude 4-aminobenzene-1,2-diol in a minimal amount of the hot solvent mixture until saturation is achieved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period to remove colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for phase identification and to assess the crystallinity of the bulk sample.

Methodology:

-

Sample Preparation: Finely grind the dried 4-aminobenzene-1,2-diol crystals to a homogenous powder. Mount approximately 200 mg of the powder onto a zero-background sample holder.[3]

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.[3]

-

Scan Range (2θ): 5° to 50°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/minute.

-

-

Data Analysis: The resulting diffraction pattern should be compared to reference patterns if available. The sharpness and intensity of the peaks will provide information on the crystallinity of the sample.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the definitive three-dimensional atomic arrangement of the molecule in the crystal lattice.

Methodology:

-

Crystal Selection and Mounting: Select a well-formed single crystal of 4-aminobenzene-1,2-diol (typically 0.1-0.3 mm in each dimension). Mount the crystal on a goniometer head.

-

Data Collection:

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the 4-aminobenzene-1,2-diol crystals with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrument Parameters:

-

Wavenumber Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. For 4-aminobenzene-1,2-diol, expect to see:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.[1]

-

N-H stretching: Two distinct bands in the range of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the amino group.[1]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the 4-aminobenzene-1,2-diol crystals in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure the sample is fully dissolved and filter if necessary to remove any particulate matter.

-

¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz or higher.

-

Number of Scans: 8-16.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Reference: Solvent peak or TMS.

-

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the crystals.

Methodology:

-

Sample Preparation: Place 5-10 mg of the 4-aminobenzene-1,2-diol crystals in an aluminum or platinum pan.

-

TGA Parameters:

-

Temperature Range: Typically from room temperature to 500 °C or higher.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

-

-

DSC Parameters:

-

Temperature Range: Encompassing the melting point (e.g., 25 °C to 200 °C).

-

Heating/Cooling Rate: 5-10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

-

-

Data Analysis: TGA will show weight loss as a function of temperature, indicating decomposition. DSC will show endothermic or exothermic events such as melting, crystallization, and other phase transitions.

Visualizations

The following diagrams illustrate a general workflow for crystal characterization and the inhibitory action of 4-aminobenzene-1,2-diol.

Biological Activity

4-aminobenzene-1,2-diol has demonstrated notable biological activities, primarily as an inhibitor of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[1]

-

COX-2 Inhibition: By inhibiting COX-2, an enzyme crucial for the synthesis of prostaglandins, 4-aminobenzene-1,2-diol exhibits potential anti-inflammatory properties.[2] This makes it a compound of interest for the development of drugs targeting inflammatory conditions.

-

MMP Inhibition: Its ability to inhibit MMPs, a family of enzymes involved in the degradation of the extracellular matrix, suggests potential applications in conditions where tissue remodeling is a key pathological feature, such as in cancer and arthritis.[1]

Conclusion

This technical guide has consolidated the available data on the physical characteristics of 4-aminobenzene-1,2-diol crystals and provided detailed experimental protocols for their thorough characterization. The presented information, including physicochemical properties, analytical methodologies, and visualizations of experimental workflows and biological interactions, serves as a foundational resource for scientists and researchers. The inhibitory activities against COX-2 and MMPs highlight its potential for further investigation in drug discovery and development. It is anticipated that this guide will facilitate and inform future research involving this versatile compound.

References

Solubility of 4-aminobenzene-1,2-diol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-aminobenzene-1,2-diol (also known as 4-aminocatechol) in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on delivering a robust framework for its experimental determination. A detailed methodology for the widely accepted shake-flask equilibrium solubility method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented. Furthermore, this guide includes a structured table for the systematic recording of solubility data and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable results. This document is intended to be an essential resource for scientists and professionals engaged in research, development, and formulation activities involving 4-aminobenzene-1,2-diol.

Introduction

4-aminobenzene-1,2-diol, a molecule featuring both amine and catechol functionalities, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds and the development of new materials necessitates a thorough understanding of its physicochemical properties, among which solubility is of paramount importance. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is critical for a multitude of processes, including:

-

Reaction kinetics and optimization: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.

-

Purification and crystallization: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline material.

-

Formulation development: For drug delivery applications, understanding the solubility in different excipients and solvent systems is fundamental.

-

Analytical method development: The preparation of standards and samples for analytical techniques such as HPLC and spectroscopy requires knowledge of suitable solvents.

Physicochemical Properties and Expected Solubility Profile

4-aminobenzene-1,2-diol (Molecular Formula: C₆H₇NO₂) possesses a unique combination of functional groups that dictate its solubility behavior. The presence of two hydroxyl (-OH) groups and one amino (-NH₂) group attached to a benzene (B151609) ring allows for both hydrogen bond donating and accepting capabilities, imparting a polar character to the molecule. Conversely, the aromatic benzene ring contributes to its nonpolar nature.

Based on the principle of "like dissolves like," the following qualitative solubility trends can be anticipated:

-

High Solubility: In polar protic solvents such as methanol (B129727) and ethanol, due to the potential for strong hydrogen bonding interactions. High solubility is also expected in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), which are excellent hydrogen bond acceptors.

-

Moderate Solubility: In solvents with intermediate polarity, such as acetone (B3395972) and ethyl acetate, which can engage in dipole-dipole interactions.

-

Low Solubility: In nonpolar solvents like toluene, hexane, and dichloromethane, where the primary interactions would be weaker van der Waals forces with the benzene ring.

It is important to note that these are general predictions, and empirical determination is necessary for obtaining precise solubility values.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 4-aminobenzene-1,2-diol in a range of organic solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in this document to populate the following table with their own findings. This systematic approach will contribute to a more comprehensive understanding of the solubility profile of this compound.

Table 1: Experimentally Determined Solubility of 4-aminobenzene-1,2-diol at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | HPLC | |||

| Ethanol | HPLC | |||

| Acetone | HPLC | |||

| Ethyl Acetate | HPLC | |||

| Dichloromethane | HPLC | |||

| Toluene | HPLC | |||

| Hexane | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | HPLC | |||

| Dimethylformamide (DMF) | HPLC |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent. It involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment

-

4-aminobenzene-1,2-diol (solid, of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for the analysis of aromatic amines (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-aminobenzene-1,2-diol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-aminobenzene-1,2-diol of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation of Solubility: Calculate the solubility of 4-aminobenzene-1,2-diol in the original organic solvent by taking into account the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-aminobenzene-1,2-diol.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of 4-aminobenzene-1,2-diol in organic solvents. While quantitative data is currently limited, the detailed experimental protocol and data presentation structure offered herein are designed to empower researchers to generate high-quality, reproducible solubility data. The systematic collection and dissemination of such data will be invaluable for the broader scientific community, facilitating the advancement of research and development in fields where 4-aminobenzene-1,2-diol is a key molecular entity. It is anticipated that this guide will serve as a practical and enduring resource for professionals in the pharmaceutical and chemical industries.

4-aminobenzene-1,2-diol mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of 4-aminobenzene-1,2-diol in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminobenzene-1,2-diol, also known as 4-aminocatechol, is an organic compound featuring a benzene (B151609) ring substituted with two adjacent hydroxyl groups (a catechol moiety) and an amino group.[1] This structure confers a range of biological activities, making it a molecule of significant interest in pharmacology and medicinal chemistry. As a catechol derivative, it is redox-active and serves as a versatile building block for the synthesis of more complex molecules.[2] Its established biological effects are primarily centered around its anti-inflammatory, enzyme-inhibiting, and cytotoxic properties. This document provides a detailed overview of the primary mechanisms of action through which 4-aminobenzene-1,2-diol exerts its effects on biological systems, supported by experimental methodologies and pathway visualizations.

Core Mechanisms of Action

The biological activity of 4-aminobenzene-1,2-diol is multifaceted, stemming from its ability to interact with key enzymatic pathways and to participate in cellular redox processes.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-aminobenzene-1,2-diol are attributed to its modulation of two central pathways in the inflammatory response: the Cyclooxygenase-2 (COX-2) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

a) Inhibition of Cyclooxygenase-2 (COX-2)

4-aminobenzene-1,2-diol is reported to act as a COX-2 inhibitor.[1][2] The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-2, the compound effectively reduces the production of these pro-inflammatory prostaglandins.[1][3]

b) Inhibition of the NF-κB Signaling Pathway

The mechanism of 4-aminobenzene-1,2-diol is also suggested to involve the inhibition of the NF-κB signaling pathway.[2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By preventing this translocation, 4-aminobenzene-1,2-diol can suppress the inflammatory cascade at a more fundamental level.

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Thiophene carboxamides | COX-2 | 0.29 | 67.2 | Celecoxib (IC₅₀ = 0.42 µM) |

| 1,3,4-Oxadiazoles | COX-2 | 0.48 | 132.8 | Celecoxib |

| Thiazolidin-4-ones | COX-2 | 1.9 | >10 | Celecoxib (IC₅₀ = 1.33 µM) |

| Note: This table presents data for various derivative compounds to illustrate the potency of COX-2 inhibitors and does not represent data for 4-aminobenzene-1,2-diol itself.[3][4] |

Inhibition of Matrix Metalloproteinases (MMPs)

4-aminobenzene-1,2-diol and its hydrochloride salt have been reported to exhibit inhibitory activity against matrix metalloproteinases (MMPs).[2][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[6] Overactivity of MMPs is implicated in pathological conditions such as cancer metastasis, arthritis, and cardiovascular disease. The catechol moiety is a known zinc-binding group, which is a common feature in the design of MMP inhibitors.

Quantitative Data on MMP Inhibition

Specific IC₅₀ values for 4-aminobenzene-1,2-diol against various MMPs are not specified in the available literature. Studies on other catechol-based inhibitors have shown potent activity, demonstrating the potential of this chemical scaffold.[7][8]

| Compound Type | Target | Kᵢ (nM) or IC₅₀ (µM) | Selectivity Profile |

| Catechol-based derivatives | MMP-8 | Data not specified | Active against multiple MMPs |

| Heterotrimeric THPIs | MMP-13 | Kᵢ = 106-180 nM | Selective vs. MMP-1, MMP-3 |

| Note: This table provides contextual data for related MMP inhibitor classes.[6][7] |

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The catechol structure of 4-aminobenzene-1,2-diol makes it susceptible to oxidation, forming a semiquinone radical and subsequently a quinone.[2] This process can initiate a redox cycle in the presence of molecular oxygen and reducing agents (like cellular reductases), leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂).[9][10] This ROS production can have dual effects: at low levels, it can modulate signaling pathways, but at high levels, it can induce oxidative stress, cellular damage, and apoptosis, which may contribute to its potential anticancer effects.[9][11]

Cytotoxic and Anticancer Activity

4-aminobenzene-1,2-diol and its derivatives have been investigated for their potential anticancer properties.[2][3] The mechanisms are likely multifactorial, stemming from the activities described above.

-

Induction of Apoptosis via Oxidative Stress: The redox cycling mechanism can generate high levels of intracellular ROS, which can trigger the intrinsic apoptotic pathway.[9]

-

Inhibition of Pro-survival Pathways: Inhibition of the NF-κB pathway, which controls many anti-apoptotic genes, can sensitize cancer cells to apoptosis.[12]

-

Inhibition of MMPs: Preventing MMP activity can reduce tumor invasion and metastasis.[6]

-

DNA Interaction: Some aminophenol derivatives have shown the potential to interact with DNA, suggesting a possible mechanism for inducing cytotoxicity in cancer cells.[7]

Quantitative Data on Cytotoxicity

While specific IC₅₀ values for 4-aminobenzene-1,2-diol were not found, studies on related catechol analogues demonstrate selective cytotoxicity against cancer cell lines, particularly melanoma, where tyrosinase can activate the compounds to cytotoxic quinones.[13]

| Cell Line | Compound Type | IC₅₀ (µM) | Notes |

| HCT116 (Colon Cancer) | Oleoyl-catechol hybrid | 0.34 | Compound showed tumor-selective effects. |

| HTB-26 (Breast Cancer) | Oleoyl-catechol hybrid | 10 - 50 | Effective against highly aggressive cell line. |

| Melanoma Cell Lines | N-delta-(p-hydroxyphenyl)ornithine | < 2.5 µg/mL | Activity correlated with tyrosinase levels. |

| Note: This table presents data for catechol derivatives to illustrate the cytotoxic potential of the scaffold. Data for 4-aminobenzene-1,2-diol is not specified in the cited literature.[1][13] |

Experimental Protocols

The following sections detail generalized protocols that can be used to investigate the key mechanisms of action of 4-aminobenzene-1,2-diol.

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of a test compound against COX-2.

Objective: To quantify the inhibitory effect of 4-aminobenzene-1,2-diol on COX-2 enzymatic activity.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and various concentrations of 4-aminobenzene-1,2-diol. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

-

Compound Addition: Add the diluted 4-aminobenzene-1,2-diol or control compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

-

Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated for each compound concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol assesses the ability of a compound to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Objective: To visualize and quantify the inhibitory effect of 4-aminobenzene-1,2-diol on NF-κB nuclear translocation.

Methodology:

-

Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 4-aminobenzene-1,2-diol for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 400 ng/mL LPS) and incubate for 2 hours.[14]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Capture images and analyze the localization of the p65 subunit. Quantify the percentage of cells showing nuclear p65 staining in treated versus untreated stimulated cells. A significant decrease in nuclear staining indicates inhibition.[14]

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

This protocol uses a fluorescent probe to measure intracellular ROS generation.

Objective: To determine if 4-aminobenzene-1,2-diol induces ROS production in cells.

Methodology:

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Probe Loading: Wash the cells and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or Dihydroethidium (DHE), in serum-free media. DCFDA detects hydrogen peroxide, while DHE is more specific for superoxide.[14][15]

-

Compound Treatment: Remove the probe solution, wash the cells, and add media containing various concentrations of 4-aminobenzene-1,2-diol. A known ROS inducer (e.g., menadione) can be used as a positive control.[9]

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCFDA).

-

Data Analysis: For each concentration, plot the fluorescence intensity against time. The rate of increase in fluorescence is proportional to the rate of ROS generation. Compare the rates for treated cells to untreated controls.

4-aminobenzene-1,2-diol demonstrates a range of biological activities that position it as a compound of interest for therapeutic development, particularly in the fields of inflammation and oncology. Its core mechanisms of action include the inhibition of key pro-inflammatory enzymes like COX-2 and MMPs, the suppression of the master inflammatory signaling pathway NF-κB, and the induction of cellular oxidative stress through redox cycling. While quantitative data on the potency of this specific molecule is sparse, the activities of related catechol derivatives underscore the potential of this chemical scaffold. The experimental protocols detailed herein provide a framework for the further characterization and validation of 4-aminobenzene-1,2-diol and its analogues as potential drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catechol-based matrix metalloproteinase inhibitors with additional antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Red) - Elabscience® [elabscience.com]

In-Depth Toxicological Profile of 4-Aminobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a reactive molecule with a toxicological profile that is not yet fully elucidated through extensive dedicated studies. However, by examining its structural components—an aminophenol and a catechol moiety—a plausible toxicological mechanism can be inferred. The primary driver of its toxicity is anticipated to be its propensity for oxidation into highly reactive quinone-imine species. This process can initiate a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent cellular damage, potentially leading to cytotoxicity, genotoxicity, and carcinogenicity. This technical guide synthesizes the available information on 4-aminobenzene-1,2-diol and its structural analogs to provide a comprehensive overview of its likely toxicological properties, supported by detailed experimental protocols and mechanistic pathway diagrams.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-Aminobenzene-1,2-diol |

| Synonyms | 4-Aminocatechol |

| CAS Number | 13047-04-6[1][2][3] |

| Molecular Formula | C₆H₇NO₂[1][2] |

| Molecular Weight | 125.13 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 124-125 °C[2] |

| Boiling Point | 351.9°C at 760 mmHg[2] |

| LogP | 1.26[2] |

Postulated Mechanism of Toxicity

The toxicity of 4-aminobenzene-1,2-diol is likely rooted in the chemistry of its catechol and aminophenol functionalities. Catechols are known to undergo autoxidation, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂).[4][5] This oxidation is often metal-dependent and can be a significant source of cellular oxidative stress.[6][7]

The presence of the amino group in the para position is expected to facilitate the oxidation of the catechol ring to a highly reactive p-quinone imine intermediate. This is analogous to the metabolic activation of other aromatic amines and aminophenols, which is a critical step in their toxicity.[8] These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and DNA damage.[9][10]

The resulting oxidative stress and macromolecular damage can trigger several downstream signaling pathways, culminating in cellular responses ranging from adaptation and survival to programmed cell death (apoptosis).

Quantitative Toxicological Data

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| 4-Nerolidylcatechol (B1236061) | Cytotoxicity (MTT Assay) | Melanoma Cell Lines | IC50 | 20-40 µM (24h) | [11] |

| 4-Amino-3-acetylquinoline | Cytotoxicity | Murine Leukemia (L1210) | IC50 | <4 µg/mL | [12] |

| o-Aminophenol | Repeated Oral Dose | Rat (Male) | Critical Effect | Increased relative liver weight at 83 mg/kg-day | [13] |

| p-Aminophenol | Repeated Oral Dose | Rat (Both Sexes) | Critical Effect | Nephrotoxicity at 100 mg/kg-day | [13] |

| Catechol | Apoptosis Induction | Human Glioblastoma (GL-15) | Observation | DNA damage and apoptosis at 200-600 µM (48h) | [14] |

Key Toxicological Endpoints

Cytotoxicity

The generation of ROS and the formation of reactive quinone-imine intermediates are expected to make 4-aminobenzene-1,2-diol cytotoxic. Studies on related catechol compounds, such as 4-methylcatechol (B155104), have demonstrated the induction of apoptosis in murine tumor cells through an extracellular pro-oxidant action.[15][16] This process involves the generation of hydrogen peroxide in the culture medium, leading to oxidative damage and triggering apoptotic pathways.[15][16] Similarly, catechol itself has been shown to induce apoptosis in human glioblastoma cells, associated with DNA damage and depletion of reduced glutathione (B108866).[14]

Genotoxicity

Aromatic amines and their metabolites are a well-known class of genotoxic agents.[8] The metabolic activation of 4-aminobenzene-1,2-diol to its quinone-imine derivative creates an electrophile capable of forming adducts with DNA.[9][10] These adducts can lead to mutations if not repaired, which is a primary mechanism of chemical carcinogenesis. For instance, catechol estrogens are metabolized to quinones that form depurinating DNA adducts, which can generate oncogenic mutations.[9][10][17] While some catechol estrogens did not show mutagenicity in the Ames test, their carcinogenic potential in animal models is established.[18] The genotoxicity of aminophenols has also been documented; for example, p-aminophenol induces single-strand DNA breaks and chromosome aberrations in mammalian cells.[19]

Carcinogenicity

Given its structural alerts for genotoxicity, 4-aminobenzene-1,2-diol should be considered a potential carcinogen. Catechol itself is classified as possibly carcinogenic to humans (Group 2B) and has been shown to induce adenocarcinomas in the glandular stomach of rats.[20] Furthermore, certain catechol estrogens are carcinogenic in animal models, inducing kidney tumors in hamsters.[18] The proposed mechanism involves metabolic activation to quinones and subsequent DNA damage.[9][17]

Signaling Pathways and Experimental Workflows

Oxidative Stress and Apoptosis Induction Pathway

The primary toxic mechanism of 4-aminobenzene-1,2-diol is likely the induction of oxidative stress, leading to apoptosis. The catechol moiety can undergo autoxidation, particularly in the presence of metal ions, to produce ROS. This leads to a state of oxidative stress, characterized by the depletion of cellular antioxidants like glutathione (GSH) and damage to lipids, proteins, and DNA. Significant oxidative DNA damage can trigger the intrinsic pathway of apoptosis.

Caption: Postulated pathway of 4-aminobenzene-1,2-diol-induced cytotoxicity via oxidative stress.

Nrf2-Mediated Antioxidant Response Pathway

Cells possess endogenous defense mechanisms against oxidative stress, with the Nrf2-Keap1 pathway being central. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles (like quinone-imines) or ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression to counteract the oxidative insult.

Caption: The Nrf2-Keap1 antioxidant response pathway activated by oxidative stress.

Experimental Workflow for Genotoxicity Assessment

A standard battery of tests is typically employed to assess the genotoxic potential of a chemical. This workflow evaluates different endpoints, including gene mutations, chromosomal damage, and direct DNA strand breaks.

Caption: A typical experimental workflow for in vitro genotoxicity assessment.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effect of 4-aminobenzene-1,2-diol on a mammalian cell line (e.g., HepG2).

Objective: To determine the concentration of 4-aminobenzene-1,2-diol that reduces the viability of cultured cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

-

4-Aminobenzene-1,2-diol

-

Human hepatoma cell line (HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 4-aminobenzene-1,2-diol in DMSO or an appropriate solvent. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).

-

Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 4-aminobenzene-1,2-diol. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol: Genotoxicity Assessment using the In Vitro Micronucleus Test

Objective: To detect chromosomal damage (clastogenicity or aneugenicity) induced by 4-aminobenzene-1,2-diol.

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. They arise from chromosome breaks or whole chromosomes that lag during anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Materials:

-

Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6)

-

Culture medium, FBS, and antibiotics

-

4-Aminobenzene-1,2-diol

-

Metabolic activation system (S9 fraction from induced rat liver)

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa, DAPI)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate density. Expose the cells to various concentrations of 4-aminobenzene-1,2-diol for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period. A parallel long-term exposure (e.g., 24 hours) without S9 is also performed.

-

Cytokinesis Block: Add Cytochalasin B to the cultures to arrest cells at the binucleate stage, allowing for the specific analysis of cells that have undergone one mitosis.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution to swell the cells.

-

Fixation: Fix the cells using a freshly prepared cold fixative. Repeat the fixation step multiple times.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Conclusion

While specific toxicological studies on 4-aminobenzene-1,2-diol are limited, its chemical structure strongly suggests a toxicological profile dominated by oxidative stress. The compound is likely to be readily oxidized to a reactive quinone-imine species, leading to cytotoxicity through the generation of ROS and covalent binding to cellular macromolecules. Furthermore, its potential to form DNA adducts indicates a plausible risk of genotoxicity and carcinogenicity. The provided experimental protocols offer a framework for the systematic evaluation of these toxicological endpoints. Further research is imperative to definitively characterize the toxicological profile of 4-aminobenzene-1,2-diol and to establish safe handling and exposure limits for this compound in research and industrial settings.

References

- 1. 4-Aminocatechol | C6H7NO2 | CID 151726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-Aminocatechol | CAS 13047-04-6 | LGC Standards [lgcstandards.com]

- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species production by catechol stabilized copper nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Catechol cytotoxicity in vitro: induction of glioblastoma cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Carcinogenicity of catechol estrogens in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Catechol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of 4-Aminobenzene-1,2-diol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-aminobenzene-1,2-diol, also known as 4-aminocatechol. Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented in a structured format for ease of reference and comparison. Furthermore, this guide elucidates the compound's role as a Cyclooxygenase-2 (COX-2) inhibitor by providing a detailed visualization of the relevant signaling pathway. The experimental protocols outlined herein are based on standard methodologies for the analysis of small organic molecules.

Spectroscopic Data

The structural elucidation of 4-aminobenzene-1,2-diol is critically dependent on a combination of spectroscopic techniques. The following sections provide detailed, experimentally determined data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for 4-Aminobenzene-1,2-diol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.55 | d | 8.1 | H-5 |

| 6.42 | d | 2.4 | H-3 |

| 6.25 | dd | 8.1, 2.4 | H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 4-Aminobenzene-1,2-diol

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-1 |

| 141.0 | C-2 |

| 139.1 | C-4 |

| 114.0 | C-6 |

| 113.2 | C-5 |

| 103.7 | C-3 |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The spectrum of 4-aminobenzene-1,2-diol is characterized by absorption bands corresponding to its hydroxyl, amino, and aromatic moieties.

Table 3: FT-IR Spectroscopic Data for 4-Aminobenzene-1,2-diol

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3375 | 45 | O-H Stretch (Phenolic) |

| 3296 | 48 | N-H Stretch (Amine) |

| 1622 | 47 | N-H Bend (Amine) |

| 1520 | 25 | C=C Stretch (Aromatic) |

| 1460 | 45 | C=C Stretch (Aromatic) |

| 1285 | 32 | C-O Stretch (Phenolic) |

| 1194 | 46 | C-N Stretch (Aromatic Amine) |

| 1111 | 60 | C-H in-plane bend (Aromatic) |

| 870 | 66 | C-H out-of-plane bend (Aromatic) |

| 812 | 53 | C-H out-of-plane bend (Aromatic) |

| 752 | 67 | C-H out-of-plane bend (Aromatic) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-Aminobenzene-1,2-diol

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 16 | [M-H]⁺ |

| 108 | 5 | [M-NH₃]⁺ |

| 97 | 20 | [M-CO]⁺ |

| 81 | 10 | [M-CO-NH₂]⁺ |

| 69 | 14 | |

| 53 | 11 |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the spectroscopic analysis of small organic molecules.